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Introduction to Fimepinostat (CUDC-907)

Fimepinostat (development code CUDC-907) is an orally bioavailable, small-molecule inhibitor that
simultaneously targets phosphoinositide 3-kinase (PI3K) class I isoforms and histone deacetylase
(HDAC) enzymes [1]. Its unique molecular structure incorporates the hydroxamate moiety characteristic of
HDAC inhibitors within a PI3K inhibitor skeleton, enabling dual-targeting capability from a single agent [2].
This dual mechanism is designed to disrupt two critical oncogenic pathways more effectively than single-
agent inhibitors or combination therapies, potentially overcoming compensatory resistance mechanisms

while minimizing toxicity and drug-drug interactions [2].
Mechanism of Action and Affected Signaling Pathways

Primary Molecular Targets

Fimepinostat exhibits a broad targeting profile across both HDAC and PI3K enzyme families [1]:

e HDAC Inhibition: Targets class | (HDAC1, 2, 3, 8) and class Il (HDAC4, 5, 6, 7, 9, 10, 11) histone
deacetylases
¢ PI3K Inhibition: Inhibits class | PI3K isoforms (a, (3, 8, y)
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Key Affected Signaling Pathways

The diagram below illustrates the core signaling pathways affected by Fimepinostat and their functional

outcomes in cancer cells:

Fimepinostat Dual Inhibition
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Fimepinostat's dual inhibition mechanism and downstream effects.

The simultaneous inhibition of these pathways produces multifaceted anti-cancer effects [3] [4]:

¢ Transcriptional Regulation: HDAC inhibition increases histone acetylation, altering gene expression

of tumor suppressors and oncogenes
e PIBK/IAKT/ImTOR Suppression: Blocks this critical proliferation and survival pathway
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e Oncoprotein Downregulation: Particularly affects MYC transcription factor stability and expression
¢ Cell Fate Determination: Promotes pro-apoptotic signaling while inhibiting survival signals

Preclinical Efficacy Across Cancer Models

Quantitative Summary of In Vitro Efficacy

Table 1: In vitro efficacy of Fimepinostat across various cancer types

Cell Lines - Combination
Cancer Type Key Findings ICso Range
Tested Synergy
Glioblastoma [5] T98G, A172, Dose-dependent <50 nM in most Synergistic with
U251, U87, proliferation inhibition & lines temozolomide
U373 apoptosis induction (Clk1)
Pleural 22 PM cell Efficacy linked to c-Myc ~ Varied across Synergistic with
Mesothelioma [2] lines (18 expression; effective in panel cisplatin
primary) cisplatin-resistant
models
Endometrial ECC1, KLE, PR expression restored;  Low nanomolar Synergistic with
Cancer [3] Ishikawa H, obesity-enhanced range progestins
Hec50 efficacy in HFD models
Non-Small Cell A549, H1299 G2/M phase arrest; Concentration- Not assessed
Lung Cancer [4] mitotic catastrophe; dependent
YAP/TAZ
downregulation
Hepatocarcinoma HuH-7, BEL- PI3K/AKT/mTOR Potent inhibition Not assessed
[6] 7402, suppression; c-Myc in 3D models
SMMC- downregulation
7721, SNU-
449
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In Vivo Efficacy in Animal Models

Table 2: Summary of in vivo preclinical studies of Fimepinostat

Model Dosing

Cancer Model . Key Results Toxicity
System Regimen
Glioblastoma [5] U87 xenograft 10 mg/kg daily  Significant tumor growth No
in nude mice (oral, 21 days) inhibition; enhanced survival reported
with TMZ combination toxicity
Endometrial Xenograft in Protocol per Most effective in HFD Well
Cancer [3] HFD/NC mice Curis models; reduced tumor tolerated
guidelines growth & increased survival
Hepatocarcinoma Tumor-bearing  Not specified Suppressed HCC growth in Not
[6] mouse model Vivo reported

Key Experimental Protocols and Methodologies

Cell Viability and Proliferation Assessment

Standardized protocols for evaluating Fimepinostat's anti-proliferative effects across studies included [5] [3]

[6]:

e Cell Culture: 2D monolayer cultures maintained in appropriate media with 10% FBS
e Drug Treatment: Fimepinostat concentrations typically ranged from 0.1 nM to 500 nM, with 72-hour
exposure periods
¢ Viability Assays:
o BrdU Incorporation: Measures DNA synthesis in proliferating cells [5]
o WST-1 Colorimetric Assay: Assesses metabolic activity [3]
o CellTiter-Glo 3D Assay: Specifically for 3D spheroid models [6]
¢ ICso Determination: Calculated using Probit analysis with SPSS or similar software [6]

Apoptosis and Cell Death Analysis
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Comprehensive apoptosis evaluation employed multiple complementary techniques [5]:

e Annexin VI7-AAD Staining: Differentiates early (Annexin V*/7-AAD~) and late (Annexin V*/7-AAD™)
apoptotic populations

e Caspase Activity Assays: Caspase-Glo 3/7 systems to measure executioner caspase activation
e Western Blot Analysis: Assessment of Bcl-2 family proteins (Bcl-2, Bcl-xL) and cleavage products

Combination Therapy Assessment

The workflow below outlines the standard approach for evaluating Fimepinostat combinations:

Establish single-agent
dose-response curves

:

Define fixed-ratio
combinations

:

Treat cells with
combination matrix

'

Measure cell
viability

'

Calculate Combination
Index (CI)

'

Interpret synergy: CI<1 synergistic
CI=1 additive
CI>1 antagonistic
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Experimental workflow for combination therapy assessment.

e Combination Index (ClI) Analysis: Calculated using CompuSyn software with CI<1 indicating
synergy [9]

¢ Fixed-Ratio Design: Drugs combined based on their individual dose-response curves [5]

¢ SynergyFinder: Web-based tool for analyzing multi-dose combination effects [3]

3D Culture and Spheroid Models

Advanced model systems provided more physiologically relevant testing platforms [6]:

e Agarose Microwell Platform: Fabricated using 3D-printed molds to create non-adhesive surfaces for
uniform spheroid formation

e Spheroid Formation: 1,500 cells/well seeded in agarose microwell plates

¢ Drug Sensitivity Testing: 3-day treatment followed by CellTiter-Glo 3D viability assessment

e Primary Cell Incorporation: Patient-derived HCC cells maintained in hepatocyte culture medium

In Vivo Study Methodologies

Standardized xenograft protocols enabled translational assessment [5] [3]:

¢ Model Generation: Subcutaneous implantation of 5x108 cancer cells into immunocompromised mice
e Randomization: Animals assigned to treatment groups when tumors reached ~150 mm3
Formulation: Fimepinostat prepared in 30% Captisol per Curis guidelines [3]

Endpoint Analysis: Tumor volume measurement, survival monitoring, and biomarker assessment

Biomarker Correlations and Predictive Markers

MYC as a Predictive Biomarker

Multiple studies identified MYC status as a key determinant of Fimepinostat sensitivity [2]:

e MYC Amplification: Cell lines with MYC copy number gain or amplification showed significantly
higher sensitivity
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e Expression Correlation: c-Myc protein expression levels predicted response magnitude
¢ Mechanistic Basis: Fimepinostat simultaneously reduces MYC transcription and enhances
proteasomal degradation of c-Myc protein

Pathway Modulation Biomarkers

Treatment response correlates with specific pathway modifications [3]:

PIBK/AKT/mTOR Pathway: Rapid reduction in p-AKT, p-rS6, and p-4EBP1
Epigenetic Markers: Increased acetylated histone H3 (H3Ace) levels
Apoptotic Markers: Caspase-3/7 activation and Bcl-2 downregulation

Cell Cycle Regulators: p21 upregulation and FOXOL1 activation

Metabolic and Serum Biomarkers

¢ IGF-1 Reduction: Serum IGF-1 levels decreased following treatment, potentially serving as a
surrogate marker [3]
e Obesity Context: Enhanced efficacy in high-fat diet models suggests metabolic context influences

response [3]

Discussion and Research Implications

The compiled preclinical data demonstrates that Fimepinostat exerts broad anti-cancer activity through its

dual-pathway inhibition. Several strategic advantages emerge from these findings:

Research Applications

e Combination Therapy Development: Strong rationale for combining with standard
chemotherapeutics (temozolomide, cisplatin) and hormonal therapies (progestins)

o Biomarker-Driven Models: MYC-amplified models represent priority targets for further investigation

¢ Treatment-Resistant Settings: Demonstrated efficacy in cisplatin-resistant mesothelioma and
progestin-resistant endometrial cancer models

Translational Considerations
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The consistent activity at nanomolar concentrations across diverse cancer types suggests a favorable potency
profile for clinical development. The oral bioavailability and acceptable toxicity profile in preclinical models

further support its translational potential.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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